molecular formula C17H23N3O3 B15185233 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-(1-methylethyl)phenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- CAS No. 145071-65-4

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-(1-methylethyl)phenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-

Cat. No.: B15185233
CAS No.: 145071-65-4
M. Wt: 317.4 g/mol
InChI Key: RZADBKJQNNVMMS-WOJGMQOQSA-N
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Description

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-(1-methylethyl)phenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydro moiety, and a methyloxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-(1-methylethyl)phenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.

    Introduction of the tetrahydro moiety: This step often involves hydrogenation reactions under specific conditions.

    Attachment of the 4-(1-methylethyl)phenyl group: This is usually done through a nucleophilic substitution reaction.

    Formation of the methyloxime group: This step involves the reaction of the aldehyde group with methoxyamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-(1-methylethyl)phenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-(1-methylethyl)phenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-(1-methylethyl)phenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridinecarboxaldehyde derivatives: These compounds share the pyridine ring structure but differ in their substituents.

    Tetrahydropyridine derivatives: These compounds have a similar tetrahydro moiety but may have different functional groups attached.

    Methyloxime derivatives: These compounds contain the methyloxime group but differ in their core structures.

Uniqueness

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-(1-methylethyl)phenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

145071-65-4

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(4-propan-2-ylphenyl)carbamate

InChI

InChI=1S/C17H23N3O3/c1-13(2)15-6-8-16(9-7-15)19-17(21)23-20-10-4-5-14(12-20)11-18-22-3/h5-9,11,13H,4,10,12H2,1-3H3,(H,19,21)/b18-11+

InChI Key

RZADBKJQNNVMMS-WOJGMQOQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)ON2CCC=C(C2)/C=N/OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)ON2CCC=C(C2)C=NOC

Origin of Product

United States

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